REACTION_CXSMILES
|
C1(C(C2C=CC=CC=2)=N[C@H](C(OC(C)(C)C)=O)CC2C=CC=C(OC(F)(F)F)C=2[N+]([O-])=O)C=CC=CC=1.C(OC([NH:45][C:46]1[C:54]([O:55][C:56]([F:59])([F:58])[F:57])=[CH:53][CH:52]=[CH:51][C:47]=1[C:48]([OH:50])=[O:49])=O)(C)(C)C>ClCCl>[NH2:45][C:46]1[C:54]([O:55][C:56]([F:57])([F:58])[F:59])=[CH:53][CH:52]=[CH:51][C:47]=1[C:48]([OH:50])=[O:49]
|
Name
|
tert-Butyl N-(diphenylmethylene)-2-nitro-3-(trifluoromethoxy)-L-phenylalaninate
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(=N[C@@H](CC1=C(C(=CC=C1)OC(F)(F)F)[N+](=O)[O-])C(=O)OC(C)(C)C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
7.254 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC1=C(C(=O)O)C=CC=C1OC(F)(F)F
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at RT for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)O)C=CC=C1OC(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |